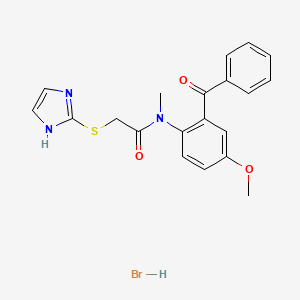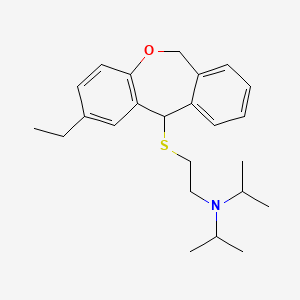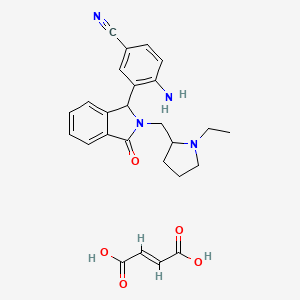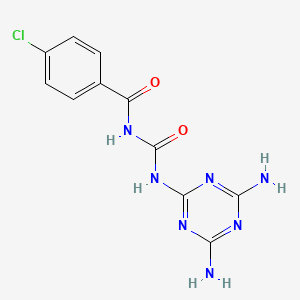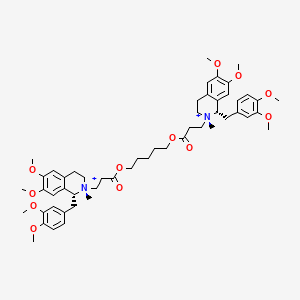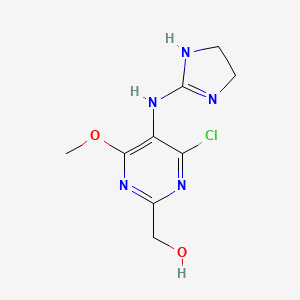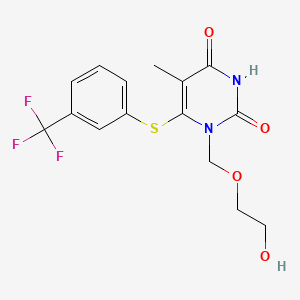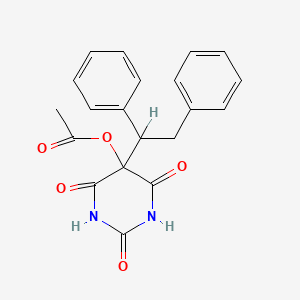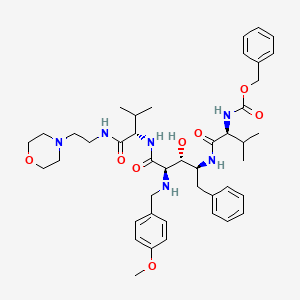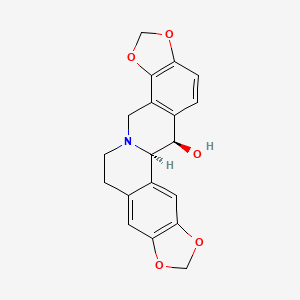
Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride typically involves a multi-step process:
Preparation of 5-Methyl-2-furyl aldehyde: This can be synthesized from 2-methylfuran through oxidation reactions.
Synthesis of 1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline: This involves the reaction of 5-Methyl-2-furyl aldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate reagent such as acetic anhydride.
Formation of the hydrochloride salt: The final step involves the treatment of the pyrazoline compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazoline ring, potentially leading to the formation of dihydropyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Methyl-2-furyl)piperidine
- (5-Methyl-2-furyl)(pyridin-3-yl)methanol
- 1-(5-Methylfuran-2-yl)ethanone
Uniqueness
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazoline ring, combined with the furan and phenyl groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
102129-33-9 |
|---|---|
Molekularformel |
C21H28ClN3O |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-[2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-10-11-21(25-17)20-16-18(12-15-23-13-6-3-7-14-23)22-24(20)19-8-4-2-5-9-19;/h2,4-5,8-11,20H,3,6-7,12-16H2,1H3;1H |
InChI-Schlüssel |
LRTIGASSROBHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN4CCCCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


